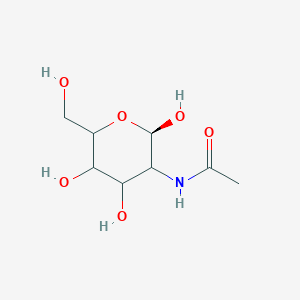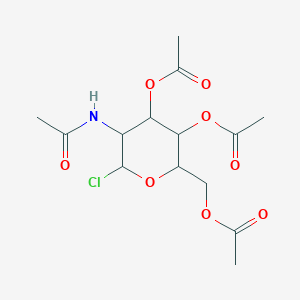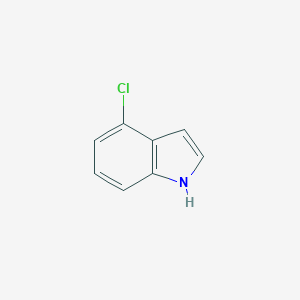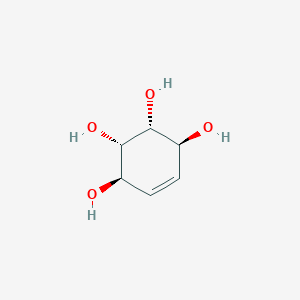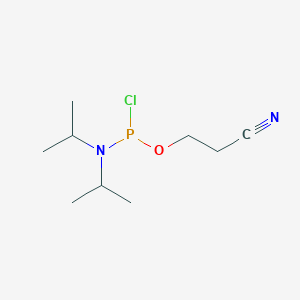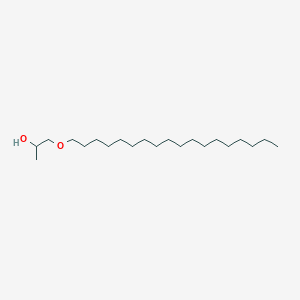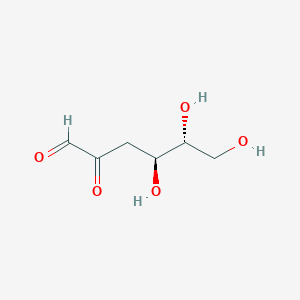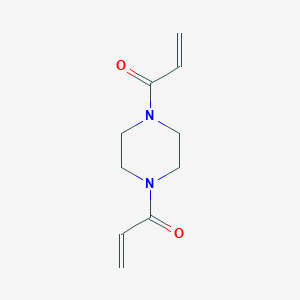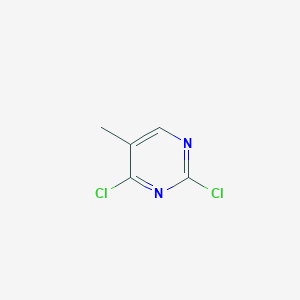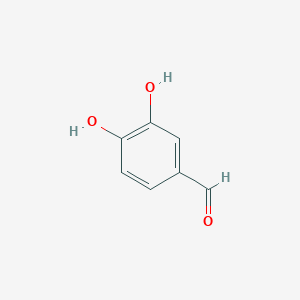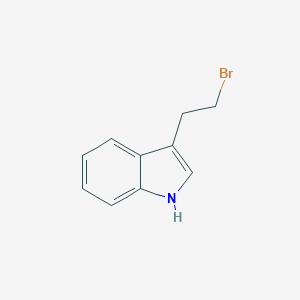
3-(2-Bromoethyl)-1H-indol
Descripción general
Descripción
3-(2-Bromoethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromoethyl group at the third position of the indole ring makes this compound particularly interesting for various chemical and biological studies.
Aplicaciones Científicas De Investigación
3-(2-Bromoethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-(2-Bromoethyl)-1H-indole is cancer cells, specifically colon cancer cells . It has been found to inhibit the growth of these cells and also to inhibit the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
The compound interacts with its targets by inhibiting cell growth and motility, reducing the levels of cyclin D1 and A, and inhibiting basal and induced NF-κB activation . These interactions result in changes in cell viability, phenotypic changes, effects on migration, changes in the cell cycle, and effects on cell cycle regulation .
Biochemical Pathways
It is known that the compound affects the nf-κb pathway, which is implicated in carcinogenesis and in reducing sensitivity to anticancer drugs .
Pharmacokinetics
Preliminary experiments have shown that the compound, when administered intraperitoneally, is tolerable at doses below 10 mg/kg .
Result of Action
The molecular and cellular effects of the action of 3-(2-Bromoethyl)-1H-indole include inhibition of cell growth and motility, reduction in the levels of cyclin D1 and A, and inhibition of basal and induced NF-κB activation . These effects can lead to the death of cancer cells .
Action Environment
It is known that the compound is tolerable at doses below 10 mg/kg when administered intraperitoneally .
Análisis Bioquímico
Biochemical Properties
3-(2-Bromoethyl)-1H-indole plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the growth of cancer cells by interfering with the NF-κB signaling pathway . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and DNA, potentially leading to cytotoxic effects .
Cellular Effects
The effects of 3-(2-Bromoethyl)-1H-indole on cellular processes are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including SW480 colon cancer cells . This inhibition is primarily due to the compound’s ability to disrupt cell signaling pathways, such as NF-κB, which plays a crucial role in cell survival and proliferation. Additionally, 3-(2-Bromoethyl)-1H-indole can induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria .
Molecular Mechanism
At the molecular level, 3-(2-Bromoethyl)-1H-indole exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity and the disruption of normal cellular functions . The compound can also act as an electrophile, forming adducts with cellular nucleophiles, which can result in the activation of stress response pathways and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Bromoethyl)-1H-indole can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to 3-(2-Bromoethyl)-1H-indole has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, the compound’s cytotoxic effects can become more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 3-(2-Bromoethyl)-1H-indole in animal models are dose-dependent. At low doses, the compound can inhibit tumor growth without causing significant toxicity . At higher doses, 3-(2-Bromoethyl)-1H-indole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular macromolecules .
Metabolic Pathways
3-(2-Bromoethyl)-1H-indole is metabolized through several pathways, including oxidation by cytochrome P450 enzymes . The primary metabolites include hydroxylated and dealkylated products, which can further undergo conjugation reactions to form glucuronides and sulfates . These metabolic transformations can influence the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 3-(2-Bromoethyl)-1H-indole is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, 3-(2-Bromoethyl)-1H-indole can bind to plasma proteins, which can influence its distribution and accumulation in tissues .
Subcellular Localization
The subcellular localization of 3-(2-Bromoethyl)-1H-indole is primarily in the cytoplasm and the nucleus . The compound can accumulate in these compartments due to its ability to interact with nucleophilic sites on proteins and DNA . This localization is crucial for its biological activity, as it allows 3-(2-Bromoethyl)-1H-indole to exert its effects on cellular signaling pathways and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1H-indole typically involves the bromination of 3-ethylindole. One common method is as follows:
Starting Material: 3-ethylindole.
Reagent: Bromine (Br₂).
Solvent: Acetic acid.
Reaction Conditions: The reaction is carried out at room temperature.
The bromination reaction proceeds via electrophilic aromatic substitution, where the bromine molecule reacts with the ethyl group at the third position of the indole ring, resulting in the formation of 3-(2-Bromoethyl)-1H-indole.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Bromoethyl)-1H-indole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromoethyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of 3-(2-substituted-ethyl)-1H-indole derivatives.
Oxidation Reactions: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction Reactions: Formation of 3-ethyl-1H-indole.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chloroethyl)-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)-1H-indole: Similar structure but with an iodoethyl group instead of a bromoethyl group.
3-(2-Fluoroethyl)-1H-indole: Similar structure but with a fluoroethyl group instead of a bromoethyl group.
Uniqueness
3-(2-Bromoethyl)-1H-indole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological properties compared to its chloro, iodo, and fluoro counterparts. The bromoethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(2-bromoethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAICDKHHQUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187513 | |
| Record name | 3-(2-Bromoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3389-21-7 | |
| Record name | 3-(2-Bromoethyl)indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3389-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromoethyl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003389217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Bromoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(2-Bromoethyl)-1H-indole in the synthesis of Rhynchines A-E?
A: 3-(2-Bromoethyl)-1H-indole serves as a crucial starting material in the total synthesis of Rhynchines A-E. [] This commercially available compound provides the indole moiety present in the target molecules. Its bromoethyl substituent enables further chemical transformations, ultimately contributing to the construction of the complex pentacyclic core found in the Rhynchine alkaloids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
